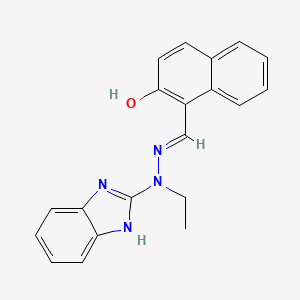
Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 1-(1H-1,3-benzimidazol-2-yl)-1-ethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde hydrazone: A simpler hydrazone derivative with similar chemical properties.
1-(1H-1,3-Benzimidazol-2-yl)-1-ethylhydrazine: A precursor in the synthesis of the target compound.
Benzimidazole derivatives: A class of compounds with diverse biological activities.
Uniqueness
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[(E)-[1H-benzimidazol-2-yl(ethyl)hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H18N4O/c1-2-24(20-22-17-9-5-6-10-18(17)23-20)21-13-16-15-8-4-3-7-14(15)11-12-19(16)25/h3-13,25H,2H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
GCZGTTMSGNRQKN-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(C1=NC2=CC=CC=C2N1)/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N1)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















